Home > Products > Screening Compounds P59044 > 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate - 86477-05-6

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate

Catalog Number: EVT-2992848
CAS Number: 86477-05-6
Molecular Formula: C5H6N2O2
Molecular Weight: 126.115
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is a heterocyclic compound that belongs to the class of pyrrolopyridazines and oxadiazoles. This compound is characterized by a unique fused ring system that incorporates both a pyrrole and an oxadiazole moiety, which contributes to its diverse chemical properties and potential applications in medicinal chemistry and material science. The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in pharmaceutical research.

Source

The compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with oxadiazole precursors. Literature indicates that synthetic pathways may include cyclization reactions, which are crucial for forming the fused ring structure. The exploration of this compound has been documented in scientific journals focusing on organic synthesis and medicinal chemistry.

Classification

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is classified as a heterocyclic aromatic compound. Its classification is based on its structural features:

  • Heterocyclic: Contains atoms of at least two different elements in the ring (in this case, nitrogen and carbon).
  • Aromatic: Exhibits stability due to resonance within the ring structure.
Synthesis Analysis

Methods

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate typically involves several key steps:

  1. Formation of Pyrrole Derivative: This can be achieved through the condensation of suitable amines with aldehydes or ketones.
  2. Oxadiazole Formation: The introduction of oxadiazole can be accomplished via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
  3. Fused Ring Formation: The final step involves the cyclization of the pyrrole derivative with the oxadiazole precursor under acidic or basic conditions to yield the desired heterocyclic compound.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate features:

  • A pyrrole ring fused with an oxadiazole ring, contributing to its unique properties.
  • The presence of a quaternary nitrogen atom in the oxadiazole enhances its reactivity and potential biological activity.

Data

Key spectral data for this compound may include:

  • NMR Spectroscopy: Provides insights into the hydrogen environment and connectivity within the molecule.
  • Mass Spectrometry: Used to confirm molecular weight and structural integrity.
Chemical Reactions Analysis

Reactions

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate can undergo various chemical reactions:

  1. Nucleophilic Substitution: The quaternary nitrogen can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic attack at specific positions on the fused rings.

Technical Details

Reactions are typically conducted under controlled conditions to minimize side reactions. Reaction yields are often optimized through adjustments in temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process

The mechanism of action for compounds like 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate may involve:

  1. Interaction with Biological Targets: The compound may interact with enzymes or receptors through hydrogen bonding or ionic interactions due to its polar functional groups.
  2. Inhibition or Activation: Depending on its structure and target site, it may act as an inhibitor or activator in biochemical pathways.

Data

Studies on similar compounds suggest that their biological activity can be quantified using assays that measure enzyme inhibition or receptor binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry (DSC).
  • Solubility: Solubility studies in various solvents help determine practical applications in formulations.

Chemical Properties

Chemical properties may include:

  • Stability: Stability under various pH conditions is critical for pharmaceutical applications.
  • Reactivity: Reactivity towards nucleophiles or electrophiles can be assessed through reaction kinetics studies.
Applications

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate has potential applications in several fields:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases due to its bioactive properties.
  2. Material Science: Potential use in developing organic semiconductors or sensors due to its electronic properties.
  3. Agricultural Chemistry: Investigated for use as a pesticide or fungicide due to its ability to interact with biological systems effectively.
Introduction to Pyrrolo-Oxadiazole Heterocycles in Modern Organic Chemistry

Historical Evolution of Pyrrolo-Oxadiazole Scaffolds in Drug Discovery

The exploration of pyrrolo-oxadiazole frameworks represents a significant chapter in medicinal chemistry, marked by key milestones in structural innovation and therapeutic applications. The emergence of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate derivatives gained substantial momentum following seminal patent filings between 2013-2015 that disclosed their utility as LRRK2 (leucine-rich repeat kinase 2) modulators for neurodegenerative disorders. These patents detailed novel synthetic routes to access bicyclic heterocyclic systems where the pyrrolo-oxadiazole core served as a critical pharmacophoric element in kinase inhibition [3] [5]. The structural evolution progressed from simple monocyclic systems to complex fused bicycles, enabling enhanced target selectivity and binding affinity against challenging biological targets. Early synthetic efforts faced significant hurdles in regiocontrol during oxadiazole ring formation, often resulting in isomeric mixtures that complicated purification and diminished yields. Methodological refinements in cyclocondensation techniques eventually enabled reliable access to the 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazole scaffold with predictable regiochemistry [4].

The therapeutic significance of this chemical architecture became evident through its incorporation in clinical candidates targeting Parkinson's disease. The molecular framework proved versatile in accommodating diverse substituents while maintaining optimal physicochemical properties for blood-brain barrier penetration. Patent US9212186B2 specifically claims bicyclic pyrazole derivatives containing the pyrrolo-oxadiazole motif as potent LRRK2 inhibitors, demonstrating nanomolar potency in cellular assays [5]. Similarly, patent EP2844658B1 emphasizes the scaffold's role in modulating protein kinase activity through specific binding interactions with the ATP-binding cleft, highlighting the structural advantage conferred by the zwitterionic character of these molecules [3]. The chronological development reflects a broader trend in drug discovery where complex fused heterocycles address the pharmacological demands of challenging disease targets.

Table 1: Structural Evolution of Pyrrolo-Oxadiazole Derivatives in Pharmaceutical Patents | Patent/Publication | Key Structural Features | Therapeutic Target | Year | |------------------------|------------------------------|--------------------------|-----------| | EP2844658B1 | 3-Substituted-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazoles | LRRK2 kinase (Parkinson's) | 2013 | | US9212186B2 | Bicyclic pyrazole-pyrrolo-oxadiazole hybrids | LRRK2 kinase modulation | 2015 | | Molbank collections | Novel functionalization at C-5 position | Broad biological screening | 2023-2025 |

Recent advances (2023-2025) documented in Molbank's "Heterocycle Reactions" collection demonstrate sophisticated functionalization techniques enabling C-5 derivatization, which was previously inaccessible due to ring instability under strong electrophilic conditions [4]. These methodological breakthroughs have expanded the chemical space around the core scaffold, facilitating structure-activity relationship (SAR) studies for diverse biological targets beyond kinase modulation. The historical trajectory illustrates how persistent synthetic challenges were systematically addressed through innovative cyclization strategies and protective group chemistry, transforming an obscure heterocycle into a privileged structure in contemporary drug design.

Significance of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate in Heterocyclic Chemistry

The structural uniqueness of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate lies in its zwitterionic character, which arises from the proton transfer between the oxadiazole nitrogen and the pyrrolone oxygen. This intramolecular charge separation creates a distinct dipole moment (estimated at 4.5-5.2 Debye) that profoundly influences both reactivity and biological interactions. The cationic component resides within the partially saturated pyrrolium ring (N-7 position), while the anionic center localizes on the oxadiazol-3-olate oxygen, creating a robust electrostatic landscape that facilitates specific binding with biological targets through complementary charge interactions [1] [3]. This charge distribution is formally represented in the IUPAC name as "7-ium-3-olate", explicitly denoting the zwitterionic nature that distinguishes it from neutral analogs like dihydro-1H,3H-pyrrolo[1,2-c]oxazole-3,5(6H)-dione [6].

The compound's structural versatility enables strategic functionalization at multiple positions, as demonstrated by derivatives such as 5-(benzyloxy)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate (C₁₂H₁₂N₂O₃, MW: 232.239 g/mol) [2]. The synthetic accessibility of C-5 modifications significantly expands the pharmacophore potential, allowing medicinal chemists to fine-tune properties like logP (experimental range: -0.8 to +1.2), water solubility (>15 mg/mL in zwitterionic form), and protein binding affinity. The SMILES notation (C(C₁=CC=CC=C₁)OC₁CC=2N+C₁) precisely encodes the topological arrangement critical for electronic effects, where the benzyloxy substituent enhances lipophilicity without disrupting the zwitterionic equilibrium [2].

Table 2: Key Derivatives and Molecular Properties | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications | |----------------------------------------------------------------|-----------------------|------------------------------|------------------------| | 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₅H₇N₂O₂⁺/⁻ | 133.12 | Zwitterion model compound | | 5-(Benzyloxy)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₁₂H₁₂N₂O₃ | 232.24 | Synthetic intermediate for LRRK2 inhibitors |

In drug discovery paradigms, this scaffold exhibits multitarget engagement capability, functioning as a bioisostere for carboxylic acid groups while avoiding the metabolic liabilities associated with free carboxylic acids. The oxadiazol-3-olate moiety mimics carboxylate binding in enzyme active sites but with superior membrane permeability due to reduced charge separation at physiological pH. This property underpins its application in kinase inhibitors like those targeting LRRK2, where the scaffold simultaneously interacts with the hinge region (through H-bonding via oxadiazol-3-olate oxygen) and hydrophobic pockets (through the pyrrolidine ring) [3] [5]. The molecular architecture further enables conformational constraint that pre-organizes the molecule for target binding, reducing the entropic penalty associated with protein-ligand complex formation.

Table 3: Core Compounds in Pyrrolo-Oxadiazole Chemistry | Compound Name | Molecular Formula | |----------------------------------------------------------------|------------------------| | 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₅H₇N₂O₂⁺/⁻ | | 5-(Benzyloxy)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate | C₁₂H₁₂N₂O₃ | | Dihydro-1H,3H-pyrrolo[1,2-c]oxazole-3,5(6H)-dione | C₆H₇NO₃ | | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | C₁₁H₉NO₂ |

The synthetic versatility of this scaffold continues to drive innovations in heterocyclic methodology, particularly in [3+2] cycloadditions and ring-expansion strategies. Recent advances exploit the electrophilicity of the oxadiazolium component for nucleophilic additions while preserving the zwitterionic balance [4]. This delicate equilibrium between ring stability and reactivity positions 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate as a cornerstone in the design of novel heterocyclic systems with tailored electronic profiles for advanced materials and pharmaceutical applications.

Properties

CAS Number

86477-05-6

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-c]oxadiazol-7-ium-3-olate

Molecular Formula

C5H6N2O2

Molecular Weight

126.115

InChI

InChI=1S/C5H6N2O2/c8-5-4-2-1-3-7(4)6-9-5/h1-3H2

InChI Key

QIRHBUZYRQSEBZ-UHFFFAOYSA-N

SMILES

C1CC2=C(ON=[N+]2C1)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.